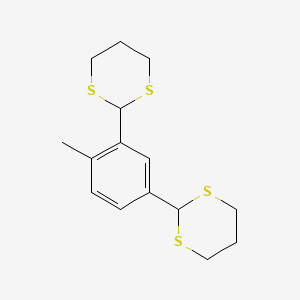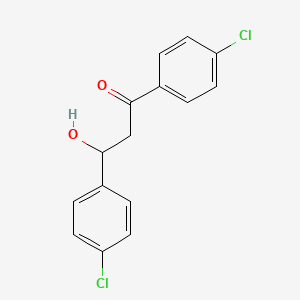
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclopentaneacetic acid, where the carboxylic acid group is esterified with methanol, and the cyclopentane ring is substituted with an ethyl group and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester typically involves the esterification of cyclopentaneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Cyclopentaneacetic acid, 1-ethyl-2,3-dioxo-, methyl ester.
Reduction: Cyclopentaneacetic acid, 1-ethyl-2-hydroxy-, methyl ester.
Substitution: Cyclopentaneacetic acid, 1-ethyl-2-oxo-.
Applications De Recherche Scientifique
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and methanol. The keto group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: Similar structure but with a pentyl group instead of an ethyl group.
Uniqueness
Cyclopentaneacetic acid, 1-ethyl-2-oxo-, methyl ester is unique due to the presence of both an ethyl group and a keto group on the cyclopentane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
58928-65-7 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
methyl 2-(1-ethyl-2-oxocyclopentyl)acetate |
InChI |
InChI=1S/C10H16O3/c1-3-10(7-9(12)13-2)6-4-5-8(10)11/h3-7H2,1-2H3 |
Clé InChI |
ZGXIYUFQMXVXGH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCC1=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
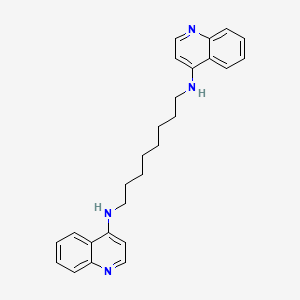
![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)
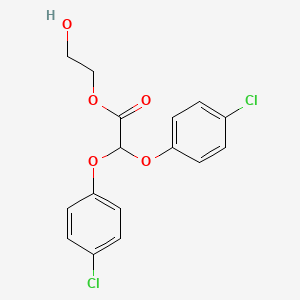
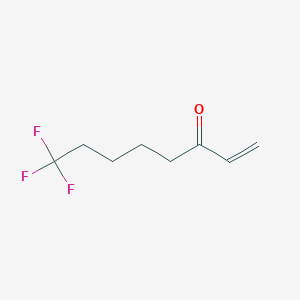
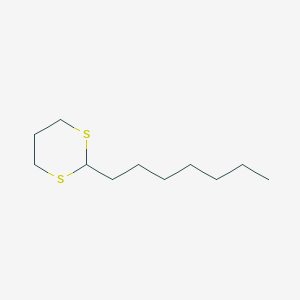
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
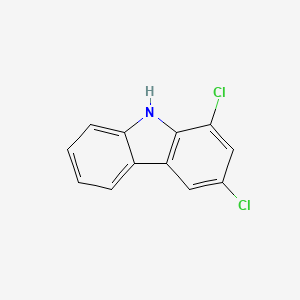

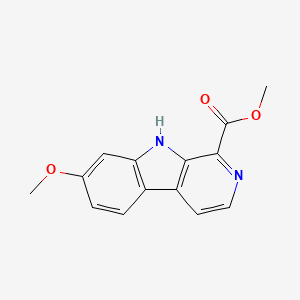
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)

